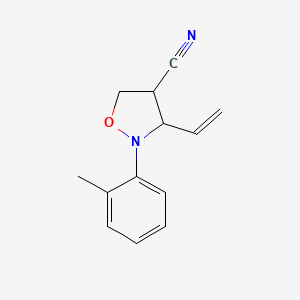
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- is a chemical compound belonging to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- typically involves a (3 + 2) cycloaddition reaction. This reaction is carried out between an alkyne, which acts as a dipolarophile, and a nitrile oxide, which serves as the dipole . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process . The reaction is usually conducted under reflux conditions with a stoichiometric ratio of 1:1 for the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs, toxicity, and environmental impact .
化学反応の分析
Types of Reactions
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethenyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated derivatives and other substituted products.
科学的研究の応用
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- has several scientific research applications:
作用機序
The mechanism of action of 4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Isoxazole: A five-membered heterocyclic compound with similar structural features but different functional groups.
Isoxazoline: Another related compound with a similar ring structure but different substituents.
Isoxazolidinone: A derivative with a carbonyl group in the ring, offering different reactivity and applications.
Uniqueness
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethenyl and 2-methylphenyl groups make it a versatile compound for various synthetic and research applications .
特性
CAS番号 |
143957-76-0 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC名 |
3-ethenyl-2-(2-methylphenyl)-1,2-oxazolidine-4-carbonitrile |
InChI |
InChI=1S/C13H14N2O/c1-3-12-11(8-14)9-16-15(12)13-7-5-4-6-10(13)2/h3-7,11-12H,1,9H2,2H3 |
InChIキー |
CMZAZDQFPSQHIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(C(CO2)C#N)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















